3-Nitro-2-((pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride
Description
3-Nitro-2-((pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride is a pyridine derivative featuring a nitro group at the 3-position, a thioether linkage at the 2-position, and a pyrrolidin-3-ylmethyl substituent. The compound’s hydrochloride salt form enhances its solubility, making it suitable for biological and pharmacological studies. The pyrrolidine moiety introduces a five-membered nitrogen-containing heterocycle, which is structurally rigid compared to six-membered analogs like piperidine.
Properties
IUPAC Name |
3-nitro-2-(pyrrolidin-3-ylmethylsulfanyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S.ClH/c14-13(15)9-2-1-4-12-10(9)16-7-8-3-5-11-6-8;/h1-2,4,8,11H,3,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPVDYJOFCMOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CSC2=C(C=CC=N2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-((pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride typically involves the reaction of 3-nitropyridine with pyrrolidine and a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-((pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-Nitro-2-((pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-2-((pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group and the pyrrolidine ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Linkage Type : Thioether groups (as in the target compound) increase lipophilicity (logP) compared to ether-linked analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Stereochemistry : The (S)-enantiomer of 3-Nitro-2-(pyrrolidin-3-yloxy)pyridine HCl highlights the importance of stereochemistry in biological activity, though data on enantioselectivity for the target compound remains unexplored .
Biological Activity
3-Nitro-2-((pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiparasitic, and cytotoxic properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄ClN₃O₂S
- CAS Number : 1420893-86-2
This compound features a pyridine ring substituted with a nitro group and a pyrrolidine moiety linked via a thioether group.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of similar pyridine derivatives. For instance, pyridine derivatives have shown significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications in the structure can enhance their efficacy.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine | 4.69 - 22.9 | Bacillus subtilis |
| 5.64 - 77.38 | Staphylococcus aureus | |
| 8.33 - 23.15 | Enterococcus faecalis | |
| 2.33 - 156.47 | Escherichia coli | |
| 11.29 - 77.38 | Salmonella typhi |
These findings indicate that the presence of both nitro and thio groups may contribute to the observed antibacterial activity, possibly by disrupting bacterial cell wall synthesis or function .
Antiparasitic Activity
Research has indicated that nitro-containing compounds exhibit antiparasitic effects, particularly against protozoal infections such as those caused by Giardia lamblia and Trypanosoma brucei. The mechanism often involves generating nitrosative stress within the parasites.
A study highlighted that compounds with similar structural features demonstrated selective sub-nanomolar activity against G. lamblia, which could be attributed to the nitro group enhancing the drug-like properties of these compounds .
Cytotoxicity
The cytotoxic effects of this compound have also been investigated. In vitro assays showed varying degrees of cytotoxicity against human cell lines, which is essential for evaluating the safety profile of potential therapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| MRC-5 (human lung fibroblast) | >100 |
| HeLa (cervical cancer) | 10 - 50 |
The cytotoxicity levels suggest that while the compound may exhibit therapeutic potential, careful consideration is necessary regarding its safety and dosage .
Case Studies
- Antimicrobial Evaluation : A series of pyridine derivatives were synthesized and tested for their antimicrobial properties, revealing that modifications in substituent groups significantly influenced their efficacy against specific bacterial strains.
- Antiparasitic Screening : A study focused on nitroimidazole derivatives demonstrated that introducing a pyridine moiety significantly improved activity against T. brucei, suggesting that similar modifications in our compound could yield beneficial results in antiparasitic therapies.
Q & A
Q. What are the recommended synthetic routes for 3-nitro-2-((pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
- Synthetic Routes : Common methods include nucleophilic substitution of thiol-containing intermediates with pyrrolidine derivatives under controlled pH (8–9). Thionyl chloride or phosphorus trichloride with pyridine may facilitate nitration or thioether formation .
- Optimization : Use computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation. Adjust solvents (e.g., DMF for solubility) and catalysts (e.g., triethylamine for deprotonation) to enhance yield .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) for quantifying impurities. Compare retention times against standards .
- Structural Confirmation :
Q. What safety protocols are essential during handling and storage?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Avoid skin contact due to potential irritation .
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How can computational modeling elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Quantum Chemical Calculations : Employ Density Functional Theory (DFT) to model reaction pathways, such as nitro-group reduction or thioether bond cleavage. Analyze activation energies to identify rate-limiting steps .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., acetonitrile vs. THF) to optimize solvent choice .
Q. How should researchers address contradictions in reported reactivity data (e.g., conflicting yields in nitro-group modifications)?
Methodological Answer:
- Systematic Parameter Screening : Vary temperature, catalyst loading, and stoichiometry in a Design of Experiments (DoE) framework. Use statistical tools (e.g., ANOVA) to identify critical factors .
- Cross-Validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables causing discrepancies .
Q. What methodologies enable the study of this compound’s reactivity under non-ambient conditions (e.g., high pressure or photochemical activation)?
Methodological Answer:
Q. How can degradation pathways be mapped to improve formulation stability?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), acidic/alkaline conditions (pH 1–12), and oxidative stress (HO). Monitor degradation via UPLC-QTOF-MS to identify labile sites (e.g., nitro-thioether linkages) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
